molecular formula C19H22N2OS B5736155 1-phenyl-4-[3-(phenylthio)propanoyl]piperazine

1-phenyl-4-[3-(phenylthio)propanoyl]piperazine

Cat. No.: B5736155
M. Wt: 326.5 g/mol
InChI Key: KUFBMVPASLWIJX-UHFFFAOYSA-N
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Description

1-phenyl-4-[3-(phenylthio)propanoyl]piperazine is a chemical compound belonging to the piperazine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-phenyl-4-[3-(phenylthio)propanoyl]piperazine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to increase dopamine activity. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as reward, motivation, movement, and cognition. Therefore, the increased dopamine activity induced by this compound can lead to improvements in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-phenyl-4-[3-(phenylthio)propanoyl]piperazine in lab experiments is its selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of the results.

Future Directions

For research could include clinical trials to evaluate its safety and efficacy in humans and the development of more selective and potent inhibitors of the dopamine transporter.

Synthesis Methods

The synthesis of 1-phenyl-4-[3-(phenylthio)propanoyl]piperazine involves the reaction of 1-phenylpiperazine with 3-(phenylthio)propanoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by evaporating the solvent and recrystallizing the residue.

Scientific Research Applications

1-phenyl-4-[3-(phenylthio)propanoyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to inhibit the reuptake of dopamine, which is a neurotransmitter involved in reward, motivation, and movement.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(11-16-23-18-9-5-2-6-10-18)21-14-12-20(13-15-21)17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBMVPASLWIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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